![molecular formula C7H13NO4S B3045303 Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- CAS No. 104614-53-1](/img/structure/B3045303.png)
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
描述
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including a carboxymethyl group and a 2-(methylthio)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycine Backbone: Glycine can be synthesized through the Strecker synthesis, which involves the reaction of formaldehyde, ammonia, and hydrogen cyanide to form aminonitrile, followed by hydrolysis to yield glycine.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid under basic conditions, resulting in the formation of N-(carboxymethyl)glycine.
Addition of the 2-(Methylthio)ethyl Group: The final step involves the alkylation of N-(carboxymethyl)glycine with 2-(methylthio)ethyl chloride in the presence of a base such as sodium hydroxide to yield Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.
Industrial Production Methods
Industrial production of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors, efficient separation techniques, and rigorous quality control measures.
化学反应分析
Types of Reactions
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(methylthio)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.
N-(Carboxymethyl)glycine: Contains the carboxymethyl group but lacks the 2-(methylthio)ethyl group.
N-(2-Methylthioethyl)glycine: Contains the 2-(methylthio)ethyl group but lacks the carboxymethyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is unique due to the presence of both the carboxymethyl and 2-(methylthio)ethyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[carboxymethyl(2-methylsulfanylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13-3-2-8(4-6(9)10)5-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMMMODIQXXFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633859 | |
| Record name | 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-53-1 | |
| Record name | 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-[2-[N-(carboxymethyl)-2-hydroxyanilino]ethyl]-2-hydroxyanilino]acetic acid](/img/structure/B3045220.png)
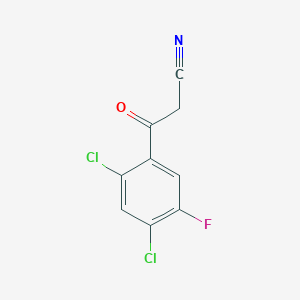
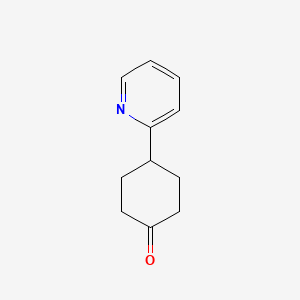

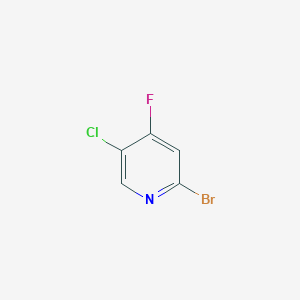
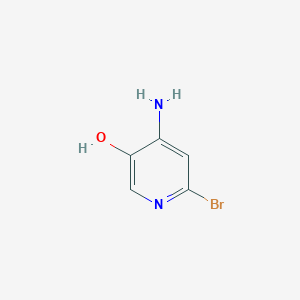

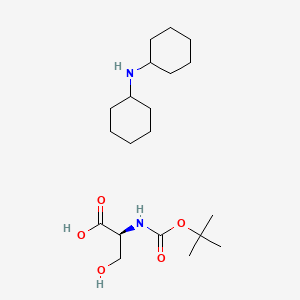


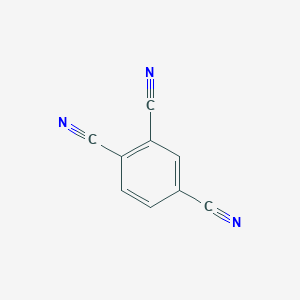
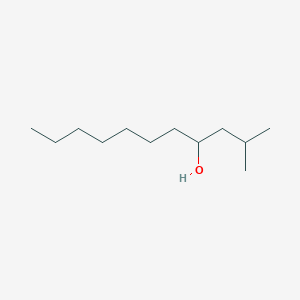
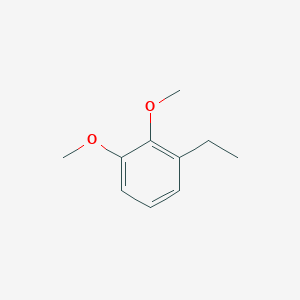
![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)
